1-(3-Bromophenyl)-3-chloropropan-2-one

Description

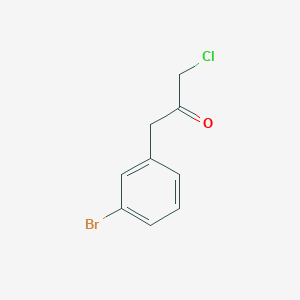

1-(3-Bromophenyl)-3-chloropropan-2-one is a halogenated aromatic ketone characterized by a 3-bromophenyl group attached to the carbonyl carbon of a propan-2-one backbone, with a chlorine atom at the adjacent β-position.

Properties

IUPAC Name |

1-(3-bromophenyl)-3-chloropropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-3-1-2-7(4-8)5-9(12)6-11/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMLBVVNIFKERTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)CC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1095033-06-9 | |

| Record name | 1-(3-bromophenyl)-3-chloropropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Bromination of m-Acetophenone Derivatives

A common approach starts from 3-methylacetophenone or 3-chloroacetophenone derivatives. Bromination is achieved by treatment with bromine under controlled temperature, often in the presence of a solvent such as acetic acid or an inert halogenated solvent (e.g., dichloromethane, chloroform).

- Reaction conditions: Bromine is added dropwise to the precursor at 70–75 °C with stirring.

- Solvent choice: Dichloromethane, chloroform, carbon tetrachloride, or 1,2-dichloroethane are typical solvents used to control reactivity and selectivity.

- Molar ratios: Bromine is used in a slight excess (0.9–1.1 equivalents relative to starting material) to ensure complete bromination without overbromination.

- Reaction time: Typically 3–5 hours to ensure completion.

This step yields m-bromoacetophenone or m-chloro-α-bromopropiophenone intermediates depending on the starting material.

Chlorination of the Propan-2-one Side Chain

The chlorination to form the 3-chloropropan-2-one moiety can be achieved by:

- Direct chlorination of the methyl ketone side chain , often using reagents like phosphorus pentachloride, thionyl chloride, or chlorine gas under controlled conditions.

- Alternatively, halogen exchange reactions can be performed if a bromopropanone intermediate is available.

The chlorination is carried out under mild conditions to avoid side reactions and maintain the integrity of the aromatic bromine substituent.

One-Pot Bromination-Chlorination Process

Some industrial methods combine bromination and chlorination steps in a continuous flow or sequential batch process to improve efficiency and yield. This involves:

- Controlled addition of bromine to the precursor at elevated temperatures (70–75 °C).

- Subsequent addition or in situ generation of chlorinating agents.

- Use of catalysts or additives such as t-butylamine to facilitate the reaction and improve selectivity.

- Removal of excess reagents under reduced pressure to isolate the product.

This method can achieve yields of 70–80% with high purity (>99% by HPLC).

Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Temperature | 70–75 °C | Controlled to avoid over-halogenation |

| Bromine equivalents | 0.9–1.1 equivalents | Slight excess for complete bromination |

| Solvent | Dichloromethane, chloroform, acetic acid | Solvent choice affects selectivity |

| Reaction time | 3–5 hours | Ensures full conversion |

| Catalyst/Additives | t-Butylamine (optional) | Improves reaction rate and selectivity |

| Pressure | Atmospheric or slight reduced pressure | For solvent removal and product isolation |

Representative Example Procedure

- To a stirred solution of 3-chloroacetophenone (1 mole) in dichloromethane (10–15 mL per gram of substrate), bromine (1.05 moles) is added dropwise at 70 °C.

- The reaction mixture is maintained at 70 °C for 3 hours after bromine addition.

- t-Butylamine (4–10 moles) is added and the mixture refluxed for 2.5–5.5 hours.

- Excess t-butylamine and solvent are removed under reduced pressure below 100 °C.

- The residue is extracted with toluene and water, dried over anhydrous magnesium sulfate, and concentrated.

- The crude product is purified by crystallization or chromatography to yield this compound with ~75% yield and >99% purity.

Industrial Considerations

- Continuous flow reactors are employed to maintain precise temperature and reagent addition rates.

- Catalysts and additives are optimized to minimize by-products and improve environmental compliance.

- Solvent recovery and recycling are implemented to reduce waste.

- Purification steps include activated carbon decolorization and vacuum drying.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Aromatic bromination | Bromine, 70 °C, DCM or chloroform | 70–80 | >99 | Controlled dropwise addition |

| Side-chain chlorination | Chlorinating agent (PCl5, SOCl2, Cl2) | - | - | Mild conditions preferred |

| One-pot bromination/chlorination | Bromine, t-butylamine, reflux, solvent removal | 70–80 | >99 | Industrial scale optimized |

Research Findings and Notes

- Bromination selectivity is influenced by solvent polarity and temperature control.

- Use of t-butylamine improves reaction efficiency and facilitates product isolation.

- Reaction times and catalyst loading can be optimized to balance yield and cost.

- Purity is typically confirmed by HPLC, with values exceeding 99% achievable.

- Side reactions such as polybromination or overchlorination are minimized by careful reagent control.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromophenyl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are commonly used.

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are typical oxidizing agents.

Major Products Formed:

Nucleophilic Substitution: Products include substituted ketones or alcohols depending on the nucleophile used.

Reduction: The primary product is 1-(3-Bromophenyl)-3-chloropropanol.

Oxidation: Products include 1-(3-Bromophenyl)-3-chloropropanoic acid or other oxidized derivatives.

Scientific Research Applications

1-(3-Bromophenyl)-3-chloropropan-2-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the development of potential therapeutic agents, particularly those targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of polymers and other materials with specific properties.

Biological Studies: The compound is used in studies investigating its effects on various biological systems, including its potential as an antimicrobial or anticancer agent.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-chloropropan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The carbonyl group can form hydrogen bonds or coordinate with metal ions, further modulating its biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogenated Chalcone Derivatives

Chalcones (e.g., (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-on, Compound 3 in –7) share a propenone backbone (C=O adjacent to a conjugated double bond) but differ from the target compound in their unsaturated structure. Key comparisons include:

Structural Implications :

- The β-chlorine in the target compound could enhance electrophilicity at the carbonyl carbon, influencing reactivity in nucleophilic additions or substitutions .

Thiophene-Containing Analog

3-(3-Bromophenyl)-1-(5-chlorothiophen-2-yl)prop-2-en-1-one () introduces a heterocyclic thiophene ring, diverging from the purely aromatic systems in other analogs:

Functional Insights :

- The thiophene ring introduces sulfur-based interactions (e.g., hydrogen bonding or π-stacking), which may enhance binding to biological targets compared to purely hydrocarbon systems.

Trifluoromethoxy-Substituted Analog

1-(3-Amino-5-(trifluoromethoxy)phenyl)-3-chloropropan-2-one () shares the propan-2-one backbone but replaces bromine with a trifluoromethoxy group:

Electronic Effects :

- The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing, which could further polarize the carbonyl group compared to bromine, altering reactivity or solubility.

Biological Activity

1-(3-Bromophenyl)-3-chloropropan-2-one, an organic compound with the molecular formula CHBrClO, has gained interest due to its potential biological activities. Despite limited direct studies on this specific compound, its structural characteristics suggest various pharmacological properties. This article reviews existing research findings, case studies, and related compounds to elucidate the biological activity of this compound.

Structural Characteristics

The compound features:

- A bromophenyl group at the meta position.

- A chloropropanone moiety.

These halogen substitutions can enhance biological activity through increased reactivity and interaction with biological targets.

Biological Activity Overview

While direct studies on this compound are sparse, several related compounds exhibit notable biological activities that may provide insights into its potential effects:

- Anticancer Activity : Similar compounds have shown significant anticancer properties. For instance, a study on 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines demonstrated promising results against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

- Anti-arrhythmic Properties : Related compounds such as 1-(3’-bromophenyl)-heliamine have been studied for their anti-arrhythmic effects, suggesting potential cardiovascular applications for structurally similar compounds.

- Neuroprotective Effects : Research on compounds with similar structures indicates neuroprotective properties, particularly in models of brain ischemia, which may be relevant for neurodegenerative diseases .

Comparative Analysis

To better understand the biological potential of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 1-(4-Bromophenyl)-3-chloropropan-1-one | 31736-73-9 | 0.90 | Para-bromine substitution |

| (4-Bromophenyl)(phenyl)methanone | 90-90-4 | 0.85 | Contains two phenyl rings; no chlorinated carbon |

| 1-(4-Bromophenyl)-2-chloroethanone | 4209-02-3 | 0.90 | Chlorine on an ethane rather than propanone |

| 1-(4-Bromo-2-chlorophenyl)ethanone | 252561-81-2 | 0.79 | Both bromine and chlorine on adjacent carbons |

This table highlights how structural variations can influence the reactivity and biological activity of these compounds.

Case Studies and Research Findings

Research focusing on related compounds can provide insights into the pharmacological potential of this compound:

- Anticancer Studies : In a study involving new triazole derivatives, certain analogs exhibited significant cytotoxicity against melanoma and breast cancer cell lines, suggesting that halogenated phenyl groups can enhance anticancer efficacy.

- Mechanistic Insights : The mechanism of action for similar compounds often involves interaction with key enzymes or receptors in cancer pathways. For instance, inhibition of DNA synthesis and induction of apoptosis were noted in studies involving brominated phenyl derivatives .

Q & A

Q. What are the optimal synthetic routes for preparing 1-(3-Bromophenyl)-3-chloropropan-2-one, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation , a base-catalyzed aldol reaction between 3-bromobenzaldehyde and chloroacetone. Key parameters include:

- Solvent selection : Ethanol or methanol is preferred due to their polarity and ability to dissolve aromatic aldehydes and ketones .

- Microwave irradiation : This reduces reaction time (e.g., 10–15 minutes) and improves yields (55–87%) compared to conventional heating .

- Base catalysts : NaOH or KOH in aqueous or alcoholic media facilitates enolate formation.

Q. Optimization Table :

| Parameter | Optimal Condition | Yield Range | Reference |

|---|---|---|---|

| Solvent | Ethanol | 55–87% | |

| Reaction Time | 10–15 min (microwave) | 62–87% | |

| Catalyst | NaOH (1–2 M) | >60% |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- 1H/13C NMR : Assign signals based on substituent effects. For example, the ketone carbonyl (C=O) appears at ~190–200 ppm in 13C NMR, while aromatic protons show splitting patterns indicative of para/ortho substitution .

- IR Spectroscopy : Confirm the C=O stretch (~1645 cm⁻¹) and C-Br/C-Cl vibrations (~785–807 cm⁻¹) .

- X-ray Crystallography : Resolve non-merohedral twinning (common in halogenated aromatics) using SHELX software for structure refinement. Monoclinic systems (e.g., P21/n) require careful handling of absorption corrections and β angles (e.g., 103.9°) .

Advanced Research Questions

Q. How do halogen substituents (Br, Cl) influence the compound’s reactivity and biological activity?

Methodological Answer:

- Electronic Effects : Bromine (electron-withdrawing) increases electrophilicity at the ketone, enhancing nucleophilic attack susceptibility. Chlorine stabilizes aromatic rings via resonance, affecting π-π stacking in crystal lattices .

- Biological Activity : Halogens improve cytotoxicity. For example, bromine at the 3-position in chalcone derivatives reduces IC50 values (e.g., 22.41–42.22 µg/mL against MCF-7 cells) compared to non-halogenated analogs .

- Comparative Table :

| Compound | IC50 (MCF-7 Cells) | Halogen Position | Reference |

|---|---|---|---|

| (E)-1-(3-Bromophenyl)-3-p-tolylprop-2-en-1-one | 42.22 µg/mL | 3-Br | |

| Non-halogenated analog | >100 µg/mL | N/A |

Q. What challenges arise in crystallographic refinement of halogenated propanones, and how are they addressed?

Methodological Answer:

- Non-Merohedral Twinning : Observed in (2E)-3-(3-Bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one due to overlapping symmetry elements. Use SHELXL with TWIN/BASF commands to model twin domains .

- Absorption Corrections : High electron density from Br/Cl requires multi-scan corrections (e.g., SADABS ) to refine anisotropic displacement parameters .

- Hydrogen Bonding : Halogens participate in weak C–H···Br/Cl interactions. Graph-set analysis (e.g., R₂²(8) motifs) helps map supramolecular architectures .

Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to model transition states for SN2 reactions at the chloropropanone moiety.

- Electrostatic Potential Maps : Identify electrophilic regions (e.g., positive potential at the carbonyl carbon) to predict attack sites .

- Solvent Effects : Use polarizable continuum models (PCM) to simulate reaction kinetics in ethanol/water mixtures .

Q. What strategies mitigate contradictions in cytotoxicity data across different cell lines?

Methodological Answer:

- Dose-Response Validation : Use multiple assays (e.g., Presto Blue™, MTT) to confirm IC50 values. For example, chalcone derivatives show variability in MCF-7 vs. Vero cells due to metabolic differences .

- Mechanistic Profiling : Combine apoptosis assays (Annexin V) with ROS detection to distinguish cytotoxic pathways .

Q. How does microwave-assisted synthesis improve yield and purity compared to conventional methods?

Methodological Answer:

- Energy Efficiency : Microwave irradiation provides uniform heating, reducing side reactions (e.g., aldol dimerization).

- Yield Comparison : Microwave methods achieve 62–87% yield vs. 40–60% for reflux .

- Purification : Flash chromatography or recrystallization from ethanol removes unreacted aldehydes/ketones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.